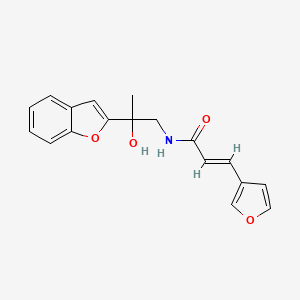
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C18H13ClFNO3 . It has a molecular weight of 345.75 . This compound has gained significant attention in the field of scientific research due to its potential applications across various industries.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like boiling point, melting point, solubility, and reactivity. Unfortunately, the available resources do not provide specific information on these properties for this compound .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Fluorogenic Labeling for Amino Acids : The compound has been utilized in pre-column derivatization techniques for amino acid analysis in pharmaceuticals. Fluorogenic labeling reagents, such as phanquinone, demonstrate the compound's application in high-performance liquid chromatography (HPLC) for quality control purposes. This method offers enhanced stability of derivatives and absence of fluorescent degradation products, indicating its efficiency in analytical chemistry applications (Gatti et al., 2004).
Medicinal Chemistry Applications
Antimalarial Activity : Research has shown that derivatives of the compound exhibit antimalarial properties. Specific derivatives have been curative against P. berghei in mice, showcasing the potential of (4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone and its analogs in the development of new antimalarial drugs (Lutz & Sanders, 1976).
Antitumor Activity : The compound has also been investigated for its antitumor activities. For instance, certain derivatives have shown inhibition on the proliferation of various cancer cell lines, highlighting the compound's relevance in cancer chemotherapy research (Tang & Fu, 2018).
Antioxidant Properties : Research into the antioxidant properties of related derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, has revealed effective antioxidant power, suggesting potential applications in managing oxidative stress-related conditions (Çetinkaya et al., 2012).
Antibacterial Activity : Novel derivatives have displayed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, underscoring the potential for developing new antibacterial agents based on the compound's structure (Kuramoto et al., 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is the c-KIT kinase . The c-KIT kinase is a type of protein kinase that plays a crucial role in cell signaling, growth, and differentiation .
Mode of Action
The compound acts as a type II c-KIT kinase inhibitor . It binds to the kinase, inhibiting its activity and thereby disrupting the signaling pathways it mediates . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound primarily affects the c-KIT mediated signaling pathways . These pathways are involved in various cellular processes, including cell growth and survival. By inhibiting c-KIT kinase, the compound disrupts these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the strong inhibition of cell proliferation and the induction of apoptosis . These effects are primarily observed in cells that rely on c-KIT mediated signaling pathways for growth and survival .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . It’s noted that the compound is insoluble in water , which could influence its pharmacokinetic properties and therapeutic efficacy. Furthermore, the compound should be stored in a cool place, away from oxidizing agents for stability .
Eigenschaften
IUPAC Name |
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3/c1-23-15-7-12-14(8-16(15)24-2)21-9-13(17(12)19)18(22)10-3-5-11(20)6-4-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNADIDPYPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

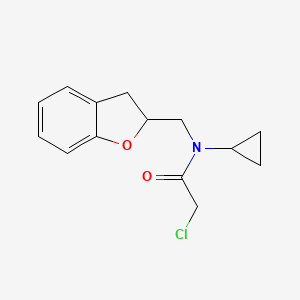
![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)
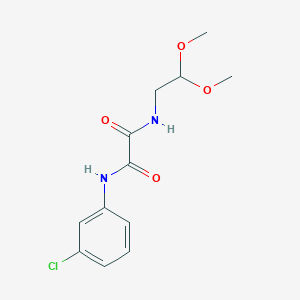
![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)

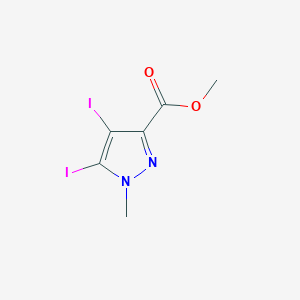

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2894536.png)
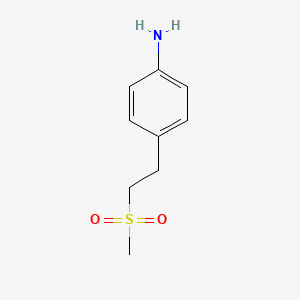
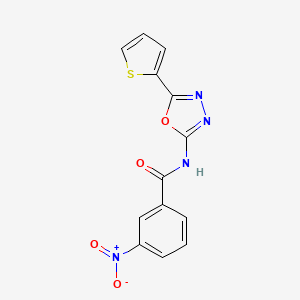
![Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2894543.png)
![N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2894544.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2894545.png)
